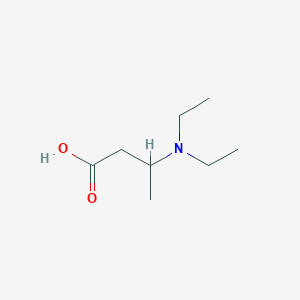
3-(Diethylamino)butanoic acid
Vue d'ensemble
Description
3-(Diethylamino)butanoic acid is a chemical compound with the linear formula C8H17NO2 . It is a derivative of butanoic acid, with a diethylamino group attached to the third carbon atom .
Synthesis Analysis
The synthesis of similar compounds, such as esters, can be accomplished in several ways. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .
Molecular Structure Analysis
The molecular structure of 3-(Diethylamino)butanoic acid consists of a butanoic acid backbone with a diethylamino group attached to the third carbon atom . The compound has a molecular weight of 159.226 Da .
Applications De Recherche Scientifique
Biomarker Production and Detection
The production of characteristic volatile markers like 3-methyl-butanal and 3-methyl-butanoic acid, which are fingerprint compounds from Staphylococcus aureus, demonstrates the role of related compounds in identifying bacterial presence in food products. Studies have shown that these compounds have high specificity for S. aureus, making them potentially valuable for specific detection in the meat industry to ensure food safety (Hu et al., 2020).
Chemical Synthesis and Drug Design
3-(Diethylamino)butanoic acid derivatives play a significant role in the synthesis of complex molecules. For instance, indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized for their potent urease inhibitory activity. These molecules have shown potential as therapeutic agents in drug design, indicating the versatility of 3-(Diethylamino)butanoic acid-related compounds in medicinal chemistry (Nazir et al., 2018).
Environmental and Industrial Applications
Compounds like 4-Diethylamino-2-butanol, a novel amino alcohol derived from 3-(Diethylamino)butanoic acid, have been studied for their potential in carbon dioxide capture and environmental conservation. Theoretical investigations have compared its absorption efficiency with other amino alcohols, highlighting its potential in reducing greenhouse gas emissions and its application in environmental technologies (Masoumi et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(Diethylamino)butanoic acid may also interact with various biological targets.
Biochemical Pathways
Similar compounds such as butanoic acid are involved in several metabolic pathways, including butanoate metabolism . Therefore, it is plausible that 3-(Diethylamino)butanoic acid may also influence these or related pathways.
Propriétés
IUPAC Name |
3-(diethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-9(5-2)7(3)6-8(10)11/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVSNIDDROFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





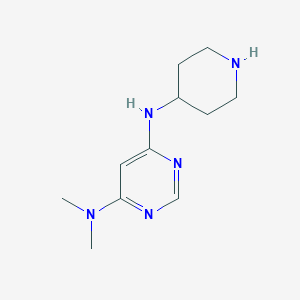
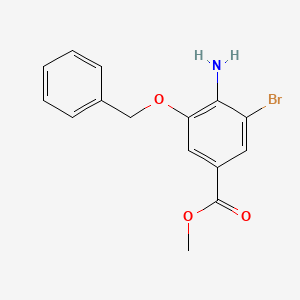
![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)
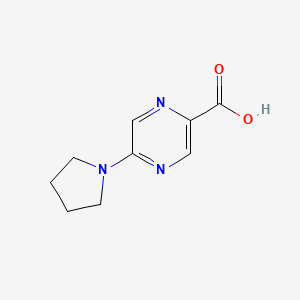
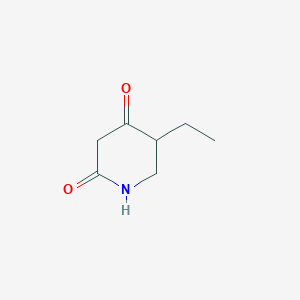
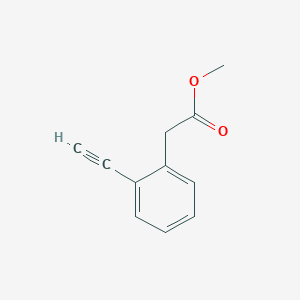

![2-[(Tetrahydrofuran-2-ylmethyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B1418860.png)
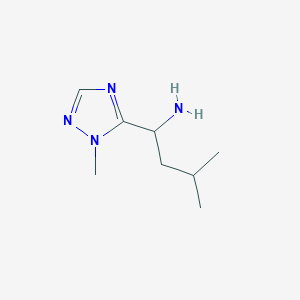
![2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B1418862.png)